

2,7-Diamino-9H-fluoren-9-one molecular weight

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Compound of Interest

Compound Name: 2,7-Diamino-9H-fluoren-9-one

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An In-depth Technical Guide to **2,7-Diamino-9H-fluoren-9-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,7-Diamino-9H-fluoren-9-one**, a critical chemical intermediate in synthetic and medicinal chemistry. The document details its core physicochemical properties, centered around its molecular weight, and presents a validated synthesis protocol with mechanistic insights. Furthermore, it explores the compound's significant applications as a molecular scaffold in the development of novel therapeutic agents, supported by detailed experimental workflows and safety protocols. This guide serves as an essential resource for researchers leveraging this versatile fluorene derivative in their work.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and extensive π -system provide a robust scaffold for constructing molecules with specific three-dimensional orientations and electronic properties. Derivatives of fluorenone, the oxidized form of fluorene, are particularly valuable. Among these, **2,7-Diamino-9H-fluoren-9-one** (DAF) stands out due to the strategic placement of its two primary amine groups. These functional groups serve as versatile handles for synthetic elaboration, allowing for the construction of symmetrical and asymmetrical molecules with a wide range of biological activities, including antiviral, anticancer, and

antimicrobial properties.^{[1][2][3]} This guide focuses on the fundamental characteristics, synthesis, and application of DAF as a cornerstone for advanced chemical synthesis.

Physicochemical Properties of 2,7-Diamino-9H-fluoren-9-one

The identity and purity of a chemical compound begin with its fundamental properties. The molecular weight, derived from its chemical formula, is the most critical initial parameter for all stoichiometric calculations in synthesis and analysis. The key properties of DAF are summarized below.

Property	Value	Source(s)
Molecular Weight	210.23 g/mol	^{[4][5][6]}
Molecular Formula	C ₁₃ H ₁₀ N ₂ O	^{[4][5][7]}
Exact Mass	210.079312947 Da	^{[6][7]}
CAS Number	2915-84-6	^{[4][7][8][9]}
Appearance	Brown to dark brown solid	^[5]
Melting Point	290 °C	^{[5][8]}
Boiling Point	526.6 °C at 760 mmHg (Predicted)	^{[5][7]}
Density	~1.41 g/cm ³	^{[5][7]}
InChIKey	GWTJRFCUTIHVPX- UHFFFAOYSA-N	^{[6][10]}

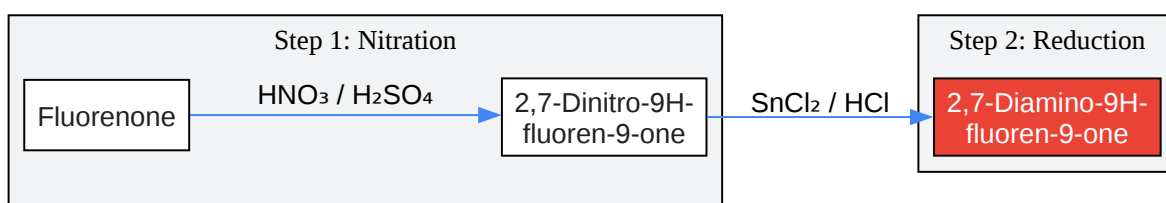
Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of **2,7-Diamino-9H-fluoren-9-one** involves the reduction of its dinitro precursor, 2,7-Dinitro-9H-fluoren-9-one. This precursor is readily prepared by the nitration of 9-fluorenone.

Synthesis Pathway Overview

The transformation from the widely available 9-fluorenone to DAF is a two-step process:

- **Electrophilic Nitration:** 9-Fluorenone is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to install nitro groups at the electron-rich 2 and 7 positions. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+).
- **Chemoselective Reduction:** The resulting 2,7-Dinitro-9H-fluoren-9-one is subsequently reduced to DAF. A variety of reducing agents can be employed, but tin(II) chloride (SnCl_2) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.^[1] The tin chloride method is favored for its high yield and reliability.



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Figure 1: Two-step synthesis pathway from 9-fluorenone to DAF.

Detailed Experimental Protocol: Synthesis of DAF

This protocol describes the reduction of 2,7-Dinitro-9H-fluoren-9-one.

Materials:

- 2,7-Dinitro-9H-fluoren-9-one (1.0 eq)^[11]
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (10.0 eq)
- Concentrated Hydrochloric Acid (HCl)

- Acetic Acid
- Sodium Hydroxide (NaOH), 5 M aqueous solution
- Diethyl ether or Ethyl acetate for extraction
- Deionized Water

Procedure:

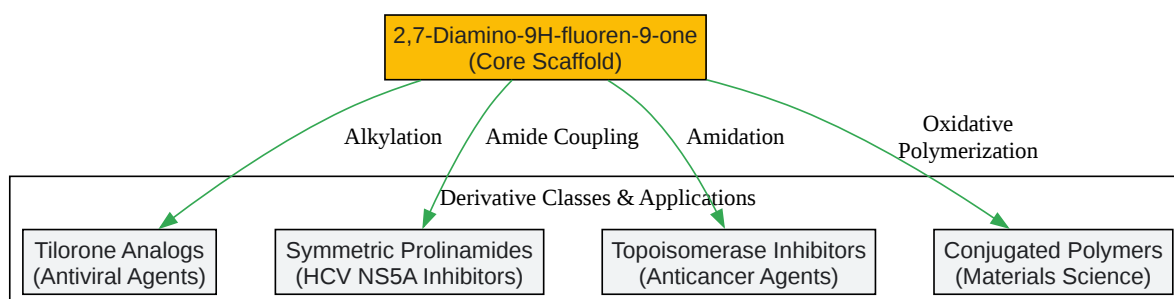
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,7-Dinitro-9H-fluoren-9-one (1.0 eq) in glacial acetic acid.
- **Addition of Reducing Agent:** To this suspension, add tin(II) chloride dihydrate (10.0 eq) followed by the slow addition of concentrated HCl. The addition of acid is exothermic and should be done cautiously.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically around 65-70 °C) and maintain for 4-6 hours.^[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up and Neutralization:** Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and a concentrated aqueous solution of NaOH. The objective is to neutralize the excess acid and precipitate the tin salts. Adjust the pH to > 8.
- **Extraction:** The resulting suspension contains the desired product. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **2,7-Diamino-9H-fluoren-9-one**.

Trustworthiness through Validation: The success of the synthesis is confirmed by standard analytical techniques. The molecular weight of the final product can be verified by Mass Spectrometry (MS), which should show a molecular ion peak corresponding to the calculated

exact mass (210.079). The structure and purity are confirmed by ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Applications in Drug Discovery and Materials Science

The true value of **2,7-Diamino-9H-fluoren-9-one** lies in its role as a versatile molecular building block. The two primary amine groups at the 2 and 7 positions are nucleophilic and can be readily functionalized through various reactions, such as amidation, alkylation, and diazotization, to create a diverse library of compounds.



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Figure 2: DAF as a central scaffold for diverse applications.

- **Antiviral Agents (Tilorone):** DAF is a key intermediate in the synthesis of Tilorone, an oral interferon inducer with broad-spectrum antiviral activity.[13][14] The synthesis involves the alkylation of the hydroxyl groups of 2,7-dihydroxy-9-fluorenone, which itself can be synthesized from DAF via a diazotization-hydrolysis sequence. Tilorone and its analogs have been investigated for activity against a range of viruses.[3]
- **Hepatitis C Virus (HCV) Inhibitors:** The DAF scaffold has been used to create novel, symmetric prolinamide derivatives that act as potent inhibitors of the HCV NS5A protein, a key target in anti-HCV therapy.[1] The symmetrical nature of DAF allows for the straightforward synthesis of these dimeric structures.

- Anticancer Research: Various derivatives of the fluorenone core have demonstrated antiproliferative activity. By modifying the side chains attached to the 2,7-diamino positions, researchers have developed compounds that function as topoisomerase inhibitors, a critical mechanism in cancer chemotherapy.[\[2\]](#)[\[15\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **2,7-Diamino-9H-fluoren-9-one** is essential for researcher safety.

- GHS Hazard Classification: The compound is classified as a skin and eye irritant.[\[5\]](#)[\[6\]](#) It may also cause respiratory irritation.[\[6\]](#)
 - Pictogram: GHS07 (Exclamation mark)[\[10\]](#)
 - Signal Word: Warning[\[5\]](#)[\[10\]](#)
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[6\]](#)[\[10\]](#)
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[\[5\]](#)[\[16\]](#)
 - Handling: Avoid creating dust. Wash hands thoroughly after handling.[\[5\]](#) Store in a tightly sealed container in a cool, dry place under an inert atmosphere, protected from light.[\[5\]](#)[\[10\]](#)
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[17\]](#)

- Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[17]

Conclusion

2,7-Diamino-9H-fluoren-9-one, with a definitive molecular weight of 210.23 g/mol, is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its robust synthesis, coupled with the versatile reactivity of its diamino functionalities, ensures its continued relevance. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this important molecular scaffold in creating the next generation of functional molecules and therapeutic agents.

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